![molecular formula C10H14N4O B1518168 N-(pyrazin-2-yl)piperidine-4-carboxamide CAS No. 1156753-74-0](/img/structure/B1518168.png)
N-(pyrazin-2-yl)piperidine-4-carboxamide
Overview
Description
“N-(pyrazin-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C10H14N4O and a molecular weight of 206.25 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for “N-(pyrazin-2-yl)piperidine-4-carboxamide” is 1S/C10H14N4O/c15-10(8-1-3-11-4-2-8)14-9-7-12-5-6-13-9/h5-8,11H,1-4H2,(H,13,14,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“N-(pyrazin-2-yl)piperidine-4-carboxamide” is a powder that is stored at room temperature . It has a molecular weight of 206.25 .Scientific Research Applications
Pharmaceutical Applications
“N-(pyrazin-2-yl)piperidine-4-carboxamide” is a small molecule with a piperidine scaffold that has gained significant attention in recent years due to its potential use as a pharmaceutical agent. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Anti-Tubercular Agents
Substituted-N-(6-(4-(pyrazine-2-carboxyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that “N-(pyrazin-2-yl)piperidine-4-carboxamide” could potentially be used in the development of new anti-tubercular agents.
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, “N-(pyrazin-2-yl)piperidine-4-carboxamide” could be used as a building block in the design of new drugs.
Biological Evaluation of Potential Drugs
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “N-(pyrazin-2-yl)piperidine-4-carboxamide” could be used in the biological evaluation of potential drugs.
Synthesis of Piperidine Derivatives
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . This suggests that “N-(pyrazin-2-yl)piperidine-4-carboxamide” could be used in the synthesis of various piperidine derivatives.
Development of Fast and Cost-Effective Methods for Synthesis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “N-(pyrazin-2-yl)piperidine-4-carboxamide” could potentially be used in the development of these methods.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 and H319 , indicating that it causes skin irritation and serious eye irritation. Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .
properties
IUPAC Name |
N-pyrazin-2-ylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-10(8-1-3-11-4-2-8)14-9-7-12-5-6-13-9/h5-8,11H,1-4H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKIYFNVBTVJLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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